molecular formula C19H29NO6 B4043565 N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4043565
M. Wt: 367.4 g/mol
InChI Key: ISLYCWCIJVGZEF-UHFFFAOYSA-N
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Description

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a methoxy group, a prop-2-enyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or prop-2-enyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar in structure but with an acetate group instead of an amine group.

    Phenol, 2-methoxy-4-propyl-: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

Uniqueness

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-5-8-15-9-10-16(17(13-15)19-4)20-12-7-11-18-14(3)6-2;3-1(4)2(5)6/h5,9-10,13-14,18H,1,6-8,11-12H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLYCWCIJVGZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid

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